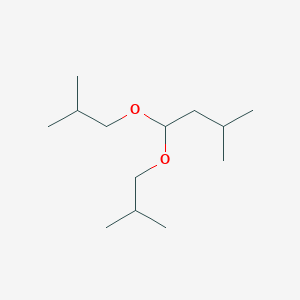
1,1-Di-isobutoxy-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di-isobutoxy-3-methylbutane is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1,1-Di-isobutoxy-3-methylbutane is characterized by its two isobutoxy groups attached to a central 3-methylbutane backbone. This structure contributes to its properties as a solvent and flavoring agent. The compound has a molecular weight of approximately 216.29 g/mol and a boiling point that allows it to function effectively in various applications.
Scientific Research Applications
The compound has been evaluated for use as a flavoring agent in food products. According to safety assessments, it can be used at specific concentrations without posing health risks.
Case Study: Flavoring Evaluation
A study conducted by the European Food Safety Authority (EFSA) assessed the safety of this compound when used as a flavoring substance in food products. The findings indicated that at concentrations up to 0.8 mg/kg in beverages like rum, the compound does not raise safety concerns for human consumption .
Industrial Applications
In industrial settings, this compound is explored for its potential use as an additive in lubricants and hydraulic fluids due to its thermal stability and low volatility.
Table 2: Industrial Applications
| Application | Description |
|---|---|
| Lubricants | Improves lubrication properties |
| Hydraulic Fluids | Enhances fluid stability under high temperatures |
| Additive in Coatings | Provides improved adhesion and durability |
Regulatory Status
The regulatory status of this compound varies by application and region. In the European Union, it is classified under specific regulations concerning flavoring substances and must meet safety criteria set forth by the EFSA .
Propriétés
Numéro CAS |
13439-98-0 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
3-methyl-1,1-bis(2-methylpropoxy)butane |
InChI |
InChI=1S/C13H28O2/c1-10(2)7-13(14-8-11(3)4)15-9-12(5)6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
XQJQKXSIFKNEPF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(OCC(C)C)OCC(C)C |
SMILES canonique |
CC(C)CC(OCC(C)C)OCC(C)C |
Key on ui other cas no. |
13439-98-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















